molecular formula C7H13N3O B1384472 1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 58046-64-3

1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1384472
CAS No.: 58046-64-3
M. Wt: 155.2 g/mol
InChI Key: LWMLMQNDIRTCOO-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic organic compound characterized by its triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts such as acids or bases can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of alkylated derivatives.

Scientific Research Applications

1-tert-Butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.

Mechanism of Action

1-tert-Butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is similar to other triazole derivatives, such as 1,2,4-triazole and imidazole. its unique structural features, such as the tert-butyl and methyl groups, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other triazoles may not be as effective.

Comparison with Similar Compounds

  • 1,2,4-Triazole

  • Imidazole

  • 1-Methyl-1,2,4-triazole

  • 1,3,4-Triazole

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Properties

IUPAC Name

2-tert-butyl-5-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-8-6(11)10(9-5)7(2,3)4/h1-4H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMLMQNDIRTCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Reactant of Route 6
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